molecular formula C7H9NO2 B1296989 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 89776-55-6

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1296989
CAS No.: 89776-55-6
M. Wt: 139.15 g/mol
InChI Key: IEOJTKFLLYADNV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrrole with a carboxylating agent such as carbon dioxide in the presence of a base. This reaction can be carried out under mild conditions, often at room temperature, to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic chemistry, 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid serves as a crucial building block for developing more complex heterocyclic compounds. Its unique substitution pattern allows for diverse chemical transformations, making it useful in creating various derivatives with tailored properties.

Biological Applications

Mechanism of Action : The compound has been shown to interact with specific molecular targets in biological systems. Notably, its derivatives have demonstrated inhibition of enzymes such as sterol 14α-demethylase, essential for fungal cell membrane synthesis. This inhibition disrupts ergosterol production, leading to antifungal effects.

Antimicrobial Activity : Studies have reported that derivatives of this compound exhibit potent antimicrobial properties against a range of pathogens. For instance:

  • Antifungal Activity : Compounds derived from this acid have shown minimum inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole.
  • Bacterial Inhibition : Research indicates effective inhibition against bacteria such as Escherichia coli and Pseudomonas aeruginosa, with some derivatives achieving MIC values as low as 0.078 mg/mL .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Additionally, it finds applications in polymer chemistry where it contributes to the synthesis of specialized materials.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The methodology involved determining MIC values using standard protocols recommended by the National Committee for Clinical Laboratory Standards (NCCLS). Results indicated:

Compound Pathogen MIC (mg/mL) Comparison
Compound AE. coli0.078Superior to fluconazole
Compound BAspergillus niger0.078Comparable potency
Compound CPseudomonas aeruginosa0.156Effective

These findings highlight the potential of this compound derivatives as promising candidates for antimicrobial drug development.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as sterol 14α-demethylase, which is crucial for fungal cell membrane synthesis. This inhibition disrupts the synthesis of ergosterol, leading to antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
  • 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester

Uniqueness

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its derivatives exhibit potent antimicrobial and antifungal activities, making it a valuable compound for drug development .

Biological Activity

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (3,4-DM-PCA) is a pyrrole derivative that has garnered attention for its diverse biological activities. This compound serves as a valuable building block in the synthesis of various bioactive molecules, including porphyrins and pharmaceuticals. The following sections provide a detailed overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

3,4-DM-PCA is characterized by its pyrrole ring structure with two methyl groups at positions 3 and 4 and a carboxylic acid group at position 2. This configuration imparts unique chemical properties that influence its biological activity.

PropertyValue
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Melting Point188–190 °C
SolubilitySlightly soluble in water

Antimicrobial Activity

Research indicates that 3,4-DM-PCA and its derivatives exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various substituted 3,4-DM-PCA derivatives against common pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined using standard protocols.

CompoundMIC (mg/mL)
3,4-DM-PCANot specified
Derivative 10.078 (E. coli)
Derivative 20.156 (Salmonella typhi)
Fluconazole (control)0.015

The results indicated that some derivatives of 3,4-DM-PCA had MIC values significantly lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, certain derivatives of 3,4-DM-PCA have shown antifungal activity against strains such as Aspergillus niger and Aspergillus flavus. The following table summarizes the antifungal activity observed:

CompoundMIC (mg/mL)
Compound A0.078 (A. niger)
Compound B0.156 (A. flavus)
Fluconazole (control)0.015

These findings underscore the potential of 3,4-DM-PCA derivatives in treating fungal infections .

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis (TB) potential of pyrrole-2-carboxamide derivatives derived from 3,4-DM-PCA. Researchers designed compounds based on the structure of MmpL3, a critical target in Mycobacterium tuberculosis. The most promising compounds exhibited MIC values less than 0.016 μg/mL against drug-resistant strains with low cytotoxicity .

The biological activity of 3,4-DM-PCA is attributed to several mechanisms:

  • Enzyme Inhibition : Compounds derived from 3,4-DM-PCA can inhibit specific enzymes involved in bacterial cell wall synthesis and mycolic acid biosynthesis in mycobacteria.
  • Receptor Interaction : Some derivatives interact with dopamine receptors and modulate protein kinase activities, which could lead to therapeutic effects in various diseases.
  • Hydrogen Bonding : The carboxylic acid group allows for hydrogen bonding with biological targets, enhancing binding affinity and efficacy .

Case Studies and Research Findings

A notable study investigated the structure-activity relationship (SAR) of pyrrole-2-carboxamide analogues derived from 3,4-DM-PCA. The study demonstrated that modifications to the pyrrole ring significantly impacted both antibacterial and antifungal activities. Compounds with electron-withdrawing groups exhibited enhanced potency against resistant strains .

Furthermore, a molecular docking study revealed that certain derivatives bind effectively to the active site of target enzymes through hydrogen bonds and hydrophobic interactions, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid?

The synthesis typically involves cyclization or functionalization of pyrrole precursors. For example, analogous compounds (e.g., 3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid) are synthesized via nucleophilic substitution or coupling reactions using intermediates like ethyl esters or halogenated derivatives . General Procedure F1 (amide formation) is applicable for introducing carboxylate groups, often using coupling agents like EDCI/HOBt . Yield optimization may require controlled temperature (0–5°C for sensitive intermediates) and inert atmospheres .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

  • 1H NMR : Aromatic protons in pyrrole rings appear between δ 7.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.6 ppm .
  • ESIMS (Electrospray Ionization Mass Spectrometry) : Confirms molecular weight (e.g., m/z 293.2 for a related analog) and fragmentation patterns .
  • HPLC : Validates purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Crystallographic refinement using programs like SHELXL (from the SHELX suite) is critical. SHELXL handles high-resolution data and twinned crystals, common in heterocyclic carboxylic acids . For ambiguous electron density maps (e.g., disordered methyl groups), iterative refinement with restraints on bond lengths/angles and Fourier difference maps can resolve discrepancies . Cross-validation against spectroscopic data (e.g., NMR) ensures structural consistency.

Q. How to design analogs for enhanced biological activity?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position improves metabolic stability, as seen in analogs like 3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid .
  • Esterification : Ethyl or isopropyl esters (e.g., 4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid) enhance membrane permeability .
  • Amide Derivatives : Use General Procedure F1 to generate amides for targeting specific enzymes (e.g., kinases) .

Q. How to address discrepancies in reactivity during functionalization?

Contradictory reactivity (e.g., unexpected side reactions at the 3,4-dimethyl positions) can arise from steric hindrance or electronic effects. Computational modeling (DFT studies) predicts reactive sites, while in situ FTIR monitors reaction progress . For stubborn intermediates, alternative catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis may improve efficiency .

Q. Methodological Considerations

Q. How to validate synthetic intermediates without full characterization?

For unstable intermediates (e.g., ethyl esters), use LC-MS for rapid molecular weight confirmation and TLC with UV-active stains (e.g., ninhydrin for amines) . In cases where crystallization fails (common with hygroscopic pyrroles), derivatization (e.g., silylation for GC-MS) provides structural clues .

Q. What strategies mitigate decomposition during storage?

  • Temperature : Store at –20°C under argon to prevent oxidation of the pyrrole ring .
  • Lyophilization : For carboxylate salts, lyophilize from aqueous buffers (pH 4–6) to avoid hydrolysis .

Properties

IUPAC Name

3,4-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-8-6(5(4)2)7(9)10/h3,8H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOJTKFLLYADNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343072
Record name 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-55-6
Record name 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid

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